![molecular formula C20H17N5O4S B2628155 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 894987-99-6](/img/structure/B2628155.png)
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .Molecular Structure Analysis
The molecular structure of similar compounds involves a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 281.32 , a boiling point of 200-201 , and a solid physical form .Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast cancer. Further studies are needed to elucidate its mechanism of action and potential as a targeted therapy .
Antimicrobial Properties
The synthesized molecule has demonstrated activity against bacterial strains. Notably, derivatives with specific substitutions (e.g., chloro and bromo groups) exhibited noteworthy antimicrobial effects. Understanding its mode of action and exploring its potential as an antibiotic agent is crucial .
Analgesic and Anti-Inflammatory Effects
Preliminary evidence suggests that this compound may possess analgesic and anti-inflammatory properties. Investigating its interactions with pain receptors and inflammatory pathways could lead to novel therapeutic strategies .
Antioxidant Potential
As an antioxidant, this compound may protect cells from oxidative stress and contribute to overall health. Further studies are warranted to explore its antioxidant mechanisms and potential applications .
Enzyme Inhibitors
The compound has shown inhibitory activity against enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These findings open avenues for drug design and enzyme-targeted therapies .
Antiviral Activity
While limited data exist, exploring its antiviral effects could be valuable. Investigating its interactions with viral proteins and replication processes may reveal new antiviral strategies .
Drug Design and Development
Understanding the structure–activity relationship of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for rational drug design. In silico pharmacokinetic and molecular modeling studies provide insights for developing target-oriented drugs to combat multifunctional diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-13-21-22-20-8-6-17(23-25(13)20)14-3-2-4-15(11-14)24-30(26,27)16-5-7-18-19(12-16)29-10-9-28-18/h2-8,11-12,24H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMBSCPCMFBKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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